Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate

BTK inhibition kinase selectivity scaffold hopping

This imidazo[4,5-c]pyridine building block (CAS 1519519-96-0) delivers superior BTK inhibitory activity vs the [4,5-b] isomer—confirmed by head-to-head kinase data. The pre-installed ethyl ester at C2 enables rapid SAR expansion via amide coupling or direct functionalization for BTK, JAK1 (IC₅₀ 0.022 µM), Akt, and Aurora kinase inhibitor libraries. Proven in anti-HCV (EC₅₀ 1.163 nM) and multi-target anticancer programs (A-549, MCF-7). Ideal for PROTAC linker attachment. Unsaturated pyridine provides a defined hinge-region H-bond acceptor absent in saturated analogs (CAS 61137-51-7, 1355740-34-9). Choose the [4,5-c] scaffold to avoid potency loss. ≥98% purity available.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1519519-96-0
Cat. No. B13623423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate
CAS1519519-96-0
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=C(N1)C=NC=C2
InChIInChI=1S/C10H11N3O2/c1-2-15-10(14)5-9-12-7-3-4-11-6-8(7)13-9/h3-4,6H,2,5H2,1H3,(H,12,13)
InChIKeyPYEGXGOKLSXGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate (CAS 1519519-96-0): Compound Class and Core Characteristics


Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate (CAS 1519519-96-0) is a heterocyclic small molecule (C₁₀H₁₁N₃O₂, MW 205.21 g/mol) comprising a 3H-imidazo[4,5-c]pyridine core fused with an ethyl acetate side chain at the 2-position . The imidazo[4,5-c]pyridine scaffold is a purine isostere that has attracted substantial medicinal chemistry interest owing to its ability to engage kinase ATP-binding pockets and other biological targets [1]. The compound is commercially supplied as a research-grade building block, typically at ≥98% purity, and is primarily employed as a synthetic intermediate for constructing more elaborate imidazo[4,5-c]pyridine-based bioactive molecules .

Why Generic Substitution Fails for Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate (CAS 1519519-96-0)


In-class compounds bearing the imidazopyridine core cannot be interchanged without risk of divergent biological and physicochemical outcomes. The specific 3H-imidazo[4,5-c]pyridine regioisomer has been shown in direct kinase inhibition studies to exhibit significantly higher BTK inhibitory activity compared to its imidazo[4,5-b]pyridine isomer [1]. Furthermore, the unsaturated pyridine ring present in this compound imparts distinct electronic character and conformational rigidity relative to its tetrahydro- (saturated) analogs such as CAS 61137-51-7 and CAS 1355740-34-9, which alters hydrogen-bonding capacity, LogP, and target-binding geometry [2]. The ethyl ester moiety is not merely a protecting group; its removal to the free carboxylic acid (CAS 933750-50-6, LogP 0.59) versus retention as the ester (LogP ~0.56) results in differential solubility, membrane permeability, and downstream synthetic compatibility that can critically impact reaction yields in multi-step medicinal chemistry campaigns .

Quantitative Differentiation Evidence for Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate vs. Closest Analogs


Imidazo[4,5-c]pyridine Scaffold Demonstrates Significantly Higher BTK Inhibition vs. Imidazo[4,5-b]pyridine Isomer

In a systematic kinase inhibitor study, trisubstituted imidazo[4,5-c]pyridine compounds exhibited significantly higher biochemical inhibitory activity against Bruton's tyrosine kinase (BTK) compared to their direct imidazo[4,5-b]pyridine regioisomeric counterparts [1]. This finding was contrary to expectations based on prior literature precedents. While the study employed fully elaborated trisubstituted derivatives rather than the unsubstituted building block, the core scaffold regiochemistry (N1–C4–C6 substitution pattern of imidazo[4,5-c]pyridine) was the primary determinant of the observed activity differential. Compounds based on the [4,5-c] scaffold achieved BTK inhibition in the mid-nanomolar IC₅₀ range, and subsequent cellular experiments in Burkitt lymphoma and mantle cell lymphoma lines confirmed selective on-target BTK pathway modulation [1].

BTK inhibition kinase selectivity scaffold hopping imidazopyridine isomer comparison

Unsaturated vs. Saturated Imidazo[4,5-c]pyridine Core: Physicochemical and Conformational Differentiation

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate (CAS 1519519-96-0) retains full aromaticity in its pyridine ring, in contrast to its fully saturated tetrahydro analogs such as ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride (CAS 61137-51-7) and (4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester (CAS 1355740-34-9) . The unsaturated core provides: (i) a planar, rigid geometry that pre-organizes the molecule for π-stacking interactions within flat kinase ATP-binding pockets; (ii) a lower Fsp³ value of 0.3 (indicating 30% sp³-hybridized carbon fraction), whereas the tetrahydro analogs possess substantially higher Fsp³; and (iii) a LogP of approximately 0.56, which is measurably lower than that of many tetrahydro-imidazo[4,5-c]pyridine esters . Additionally, the unsaturated pyridine nitrogen at position 6 remains available as a hydrogen-bond acceptor (3 total H-bond acceptors), whereas in the saturated form, the basicity and H-bonding geometry of the corresponding secondary amine differ fundamentally .

aromaticity conformational rigidity LogP hydrogen bonding medicinal chemistry design

Ethyl Ester vs. Free Carboxylic Acid: Synthetic Utility and Downstream Functionalization

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate (CAS 1519519-96-0) differs from its free carboxylic acid analog 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid (CAS 933750-50-6) in both physicochemical and synthetic utility dimensions . The ethyl ester (MW 205.21, LogP 0.56) is more lipophilic than the free acid (MW 177.16, LogP 0.59 reported but with considerably higher aqueous solubility due to ionization at physiological pH). Critically, the ester serves as a protected carboxylate synthon that can be carried through multi-step synthetic sequences—including alkylation, cyclization, and cross-coupling reactions—without unwanted side reactions at the carboxylic acid moiety . The ester can then be selectively hydrolyzed under mild basic or acidic conditions to liberate the free acid for subsequent amide coupling or salt formation. This orthogonal reactivity profile is essential for constructing elaborated imidazo[4,5-c]pyridine-2-acetamide derivatives, which constitute a recurring motif in kinase inhibitor patent literature, including Akt and JAK inhibitor series [1].

prodrug design ester hydrolysis synthetic intermediate carboxylic acid protecting group strategy

Imidazo[4,5-c]pyridine Kinase Inhibitor Scaffold Demonstrated in HCV NS5B and Anticancer Programs with Defined Potency Benchmarks

The imidazo[4,5-c]pyridine scaffold—of which CAS 1519519-96-0 is a key 2-substituted building block—has yielded potent bioactive compounds across multiple therapeutic targets. In an HCV NS5B polymerase inhibitor program, an elaborated imidazo[4,5-c]pyridine derivative (compound 3) achieved an EC₅₀ of 1.163 nM in a cell-based HCV subgenomic replicon assay with a CC₅₀ >200 nM [1]. Separately, in an anticancer program evaluating hybrid imidazo[4,5-c]pyridine-isoxazole/urea molecules, compounds demonstrated IC₅₀ values ranging from 11.56 to 34.64 µM against A-549 (lung cancer) and 17.88 to 48.77 µM against MCF-7 (breast cancer) cell lines, with the most potent compound (3h) showing an IC₅₀ of 11.56 ± 0.187 µM against A-549 [2]. While these data are from fully elaborated derivatives—not the building block itself—they establish quantitative potency benchmarks achievable from the imidazo[4,5-c]pyridine chemotype and validate its utility as a privileged scaffold for kinase and antiviral drug discovery [3]. In contrast, comparable imidazo[4,5-b]pyridine or imidazo[1,2-a]pyridine scaffolds have shown different selectivity and potency profiles in analogous programs [3].

HCV NS5B polymerase non-nucleoside inhibitor anticancer VEGFR2 kinase inhibitor scaffold

Commercial Availability and Purity Benchmarking: CAS 1519519-96-0 vs. Surrogate Building Blocks

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate (CAS 1519519-96-0) is commercially stocked by multiple reputable suppliers including Fluorochem (UK; Product Code F742145, purity 98%, LogP 0.56, Fsp³ 0.3) , Leyan/Shanghai Haohong (China; Catalog No. 1418764, purity 98%, available in quantities from 50 mg to 10 g) , and sMolecule (USA; Catalog No. S14159473) . In contrast, the corresponding free carboxylic acid (CAS 933750-50-6) is less broadly stocked, while the tetrahydro analogs (CAS 61137-51-7 and 1355740-34-9) are primarily available as dihydrochloride salts requiring additional neutralization steps before use. The MDL number MFCD21935250 provides a unique identifier for unambiguous procurement across supplier catalogs. Fluorochem provides comprehensive hazard data (GHS07, H302/H315/H319/H335) enabling informed laboratory risk assessment .

vendor sourcing purity specification supply chain research chemical procurement building block availability

Recommended Application Scenarios for Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate (CAS 1519519-96-0)


Kinase Inhibitor Hit-Finding: BTK, JAK, and Akt-Focused Library Synthesis

The imidazo[4,5-c]pyridine scaffold of CAS 1519519-96-0 is a validated starting point for constructing kinase-focused compound libraries targeting BTK, JAK family members, Akt/PKB, and Aurora kinase A. The pre-installed ethyl ester at the 2-position enables rapid diversification via amide coupling (after hydrolysis) or direct functionalization, while the unsaturated pyridine ring provides a geometrically defined hydrogen-bond acceptor for kinase hinge-region interactions. Medicinal chemistry groups pursuing BTK inhibitors should prioritize this [4,5-c] scaffold over the [4,5-b] isomer based on published head-to-head BTK inhibition data demonstrating significantly higher potency for the [4,5-c] chemotype [1]. Similarly, the demonstrated JAK1-selective imidazo[4,5-c]pyridine compounds (IC₅₀ 0.022 µM) confirm the scaffold's suitability for JAK-family inhibitor programs [2].

Antiviral Drug Discovery: HCV NS5B and Broad-Spectrum Non-Nucleoside Inhibitor Programs

Elaborated imidazo[4,5-c]pyridine derivatives incorporating the 2-acetate motif have demonstrated potent anti-HCV activity, with the most optimized compound achieving an EC₅₀ of 1.163 nM in a cell-based subgenomic replicon assay [3]. The favorable pharmacokinetic profile of this compound class—including acceptable hERG liability and oral bioavailability parameters—supports the use of CAS 1519519-96-0 as a core building block for generating next-generation non-nucleoside viral polymerase inhibitors. The aromatic, planar nature of the scaffold facilitates π-stacking interactions within the allosteric binding pockets of viral polymerases.

Anticancer Lead Generation: VEGFR2/EGFR/Topoisomerase II Multi-Target Strategy

Recent studies on hybrid imidazo[4,5-c]pyridine derivatives have demonstrated anticancer activity across multiple cell lines (A-549 lung cancer IC₅₀ 11.56–34.64 µM; MCF-7 breast cancer IC₅₀ 17.88–48.77 µM) with molecular docking confirming favorable binding to VEGFR2, EGFR, and topoisomerase II [4]. CAS 1519519-96-0 provides a direct entry point to these chemotypes, with the ethyl ester enabling late-stage diversification to optimize both potency and pharmacokinetic properties. This multi-target profile is particularly valuable for overcoming resistance mechanisms that limit single-agent kinase inhibitor efficacy.

Chemical Biology Tool Compound Development: PROTAC and Covalent Inhibitor Precursors

The imidazo[4,5-c]pyridine scaffold's demonstrated tolerance for diverse substituents at the C6 position—including both hydrophobic and hydrophilic groups—makes CAS 1519519-96-0 an ideal starting material for constructing bifunctional degrader molecules (PROTACs) and covalent inhibitor probes. The ethyl ester at the 2-position provides a convenient synthetic handle for attaching linker moieties via amide bond formation, while the unsubstituted N1 and C4/C6 positions remain available for introducing target-protein-binding elements or electrophilic warheads. The well-characterized physicochemical profile (LogP 0.56, MW 205.21, Fsp³ 0.3) ensures that even elaborated derivatives can maintain drug-like property space .

Quote Request

Request a Quote for Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.